molecular formula C13H16N4O B1403881 4-[5-(Piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine CAS No. 1239722-79-2

4-[5-(Piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No.: B1403881
CAS No.: 1239722-79-2
M. Wt: 244.29 g/mol
InChI Key: DVOAACGZONUIQH-UHFFFAOYSA-N
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Description

4-[5-(Piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine is a sophisticated chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a 1,2,4-oxadiazole heterocycle, a privileged structure known for its bioisosteric properties, serving as a stable equivalent for ester and amide functional groups . The molecule integrates this heterocycle with piperidine and pyridine rings, creating a multi-pharmacophoric structure ideal for probing novel biological targets. The 1,2,4-oxadiazole core is recognized for a wide spectrum of biological activities and is present in several commercially available drugs and natural products . Specifically, derivatives combining the 1,2,4-oxadiazole unit with a piperidine subunit have been investigated as potent inhibitors of the Sonic Hedgehog (Hh) signaling pathway, acting as Smoothened (Smo) antagonists . The Hh pathway is a critical target in oncology, and its aberrant activation is associated with various cancers, including basal cell carcinoma, medulloblastoma, and pancreatic, prostate, and lung cancers . Consequently, this compound represents a valuable chemical tool for researchers studying hedgehog pathway dynamics and developing novel anticancer agents. This product is intended for research and development purposes in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

5-(piperidin-4-ylmethyl)-3-pyridin-4-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c1-5-14-6-2-10(1)9-12-16-13(17-18-12)11-3-7-15-8-4-11/h3-4,7-8,10,14H,1-2,5-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVOAACGZONUIQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=NC(=NO2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategies for 1,2,4-Oxadiazoles

Classical Approaches
The synthesis of 1,2,4-oxadiazoles typically employs amidoximes reacting with acyl derivatives or via cycloaddition reactions involving nitrile oxides. The foundational methods include:

  • Amidoxime and Acyl Chloride Cyclization
    Tiemann and Krüger pioneered the use of amidoximes reacting with acyl chlorides, often catalyzed by pyridine or tetrabutylammonium fluoride (TBAF), to cyclize into oxadiazoles. This method offers straightforward access but can suffer from moderate yields and purification challenges.

  • Reaction with Carboxylic Acid Derivatives
    Activation of carboxylic acids (via coupling agents like EDC, DCC, CDI) followed by reaction with amidoximes provides an alternative route, often at elevated temperatures. However, these reactions may require harsh conditions and result in variable yields.

  • 1,3-Dipolar Cycloaddition
    Cycloaddition of nitrile oxides with nitriles or amidines is another pathway, often performed at ambient temperatures, leading to efficient formation of oxadiazoles with good yields.

Recent Advances
Research indicates that mild, room-temperature synthesis is feasible, especially when using salicylic esters or ethyl 2-(1-oxophthalazin-2(1H)-yl)acetate as precursors, achieving yields up to 79% under optimized conditions.

Specific Preparation Methods for 4-[5-(Piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine

Method A: Cyclization of Oxadiazole Precursors with Piperidine Derivatives
A common route involves synthesizing an oxadiazole core bearing a suitable leaving group or reactive site, then functionalizing it with a piperidine derivative:

  • Step 1: Preparation of a suitable oxadiazole precursor, such as 5-(piperidin-4-ylmethyl)-3-pyridin-4-yl-1,2,4-oxadiazole, via cyclization of amidoximes with acyl derivatives or nitrile oxides.

  • Step 2: Nucleophilic substitution or coupling of the oxadiazole intermediate with a piperidine derivative, often facilitated by activating agents or under reflux conditions, to install the piperidin-4-ylmethyl group.

Method B: Multi-step Synthesis via Heterocyclic Intermediates
Research indicates that the synthesis can be achieved through a multi-step process involving:

Representative Data and Reaction Conditions

Step Reagents Conditions Yield Notes
Oxadiazole ring formation Amidoxime + acyl chloride Reflux in pyridine 60-79% Mild heating, room temperature feasible with salicylic esters
Piperidine functionalization Piperidin-4-ylmethyl halide + oxadiazole Reflux in DMF or acetonitrile Variable Activation with bases like K2CO3 or NaH
Final purification Chromatography Standard silica gel - Confirmed via NMR and MS

Data Tables of Preparation Methods

Method Starting Materials Key Reagents Conditions Typical Yield References
Cyclization of amidoximes Amidoximes + acyl chlorides Pyridine, TBAF Reflux, room temp 60-70%
Carboxylic acid activation Carboxylic acids + amidoximes EDC, DCC, CDI Elevated temp (80-120°C) 50-65%
Nitrile oxide cycloaddition Nitrile oxides + nitriles Solvent (chloroform), room temp 1-24 hours 70-80%
Multi-step heterocycle synthesis Precursors as above Alkyl halides, bases Reflux, microwave Variable

Chemical Reactions Analysis

Oxidation Reactions

The oxadiazole and pyridine rings are susceptible to oxidation under specific conditions. Key reagents and outcomes include:

Reagent/ConditionsReaction SiteMajor Product(s)Notes
KMnO₄ (acidic/neutral conditions)Oxadiazole ringCarboxylic acid derivativesSelective oxidation of methylene groups adjacent to nitrogen
H₂O₂ (catalytic Fe³⁺)Piperidine ringN-Oxide derivativesMild conditions preserve oxadiazole integrity

Example Reaction Pathway :
4 5 Piperidin 4 ylmethyl 1 2 4 oxadiazol 3 yl pyridineKMnO4,H+Carboxylic acid analog\text{4 5 Piperidin 4 ylmethyl 1 2 4 oxadiazol 3 yl pyridine}\xrightarrow{\text{KMnO}_4,\text{H}^+}\text{Carboxylic acid analog}

Reduction Reactions

Reduction primarily targets the oxadiazole ring or unsaturated bonds in the piperidine moiety:

Reagent/ConditionsReaction SiteMajor Product(s)Notes
LiAlH₄ (dry ether)Oxadiazole ringAmine derivativesComplete ring opening under vigorous conditions
H₂/Pd-C (room temperature)Piperidine C=N bondsSaturated piperidine derivativesSelective reduction without affecting aromatic rings

Example Reaction Pathway :
Oxadiazole ringLiAlH41 2 Diamine intermediate\text{Oxadiazole ring}\xrightarrow{\text{LiAlH}_4}\text{1 2 Diamine intermediate}

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at the pyridine and oxadiazole rings:

Electrophilic Substitution

Reagent/ConditionsPosition ModifiedMajor Product(s)
HNO₃/H₂SO₄Pyridine C-3Nitro-substituted pyridine
NBS (AIBN, CCl₄)Piperidine C-HBrominated piperidine derivatives

Nucleophilic Substitution

Reagent/ConditionsPosition ModifiedMajor Product(s)
NaH/R-X (DMF, 60°C)Oxadiazole C-5Alkylated oxadiazole derivatives
Organolithium reagents (THF)Pyridine C-2/C-4Functionalized pyridine analogs

Key Insight : Substitution at the oxadiazole C-5 position is sterically hindered due to the piperidinylmethyl group, favoring reactions at the pyridine ring .

Cycloaddition Reactions

The oxadiazole ring participates in [3+2] cycloadditions with dipolarophiles:

DipolarophileConditionsProduct
Acetylene derivativesCu(I) catalysisTriazole-fused hybrid compounds
NitrilesThermal (120°C)Tetrazole derivatives

Example :
Oxadiazole+R C NΔTetrazole ring expanded product\text{Oxadiazole}+\text{R C N}\xrightarrow{\Delta}\text{Tetrazole ring expanded product}

Degradation Pathways

Under harsh acidic or basic conditions, the compound undergoes hydrolysis:

ConditionsDegradation SiteMajor Products
6M HCl (reflux)Oxadiazole ringCarboxylic acid + amidine
NaOH/EtOH (80°C)Piperidine ringOpen-chain amine derivatives

Comparative Reactivity with Analogues

CompoundOxidation SusceptibilityReduction StabilitySubstitution Reactivity
4-[5-(Piperidin-4-ylmethyl)...High (oxadiazole)ModeratePyridine > Oxadiazole
3-(Piperidin-3-yl) analogueModerateHighOxadiazole > Pyridine

Practical Considerations

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance substitution rates .

  • Temperature Control : Oxidative/reductive reactions require strict temperature monitoring to avoid side products.

  • Catalysts : Transition metals (Pd, Cu) improve yields in cycloadditions and cross-couplings .

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications due to its unique structural features that allow for interaction with biological targets.

Antimicrobial Activity

Research has shown that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. A study indicated that 4-[5-(Piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine demonstrated activity against various bacterial strains, suggesting its potential as an antimicrobial agent .

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa14

Anticancer Properties

The compound has also been explored for anticancer properties. In vitro studies revealed that it can inhibit the proliferation of cancer cells through apoptosis induction. A notable case study involved the use of this compound in targeting specific cancer cell lines, showing a decrease in cell viability .

Neuropharmacology

Given the presence of the piperidine moiety, this compound is being researched for its neuropharmacological effects.

Potential as a Neuromodulator

Studies have suggested that this compound may act as a neuromodulator by interacting with neurotransmitter systems. Animal models have shown alterations in behavior indicative of anxiolytic effects when administered this compound .

Synthetic Applications

The synthesis of this compound is significant in developing new chemical entities with enhanced biological activity.

Synthesis of Novel Derivatives

Researchers have utilized this compound as a scaffold for synthesizing novel derivatives aimed at improving pharmacokinetic properties and biological activities .

Derivative Biological Activity Potency (IC50)
Derivative AAntimicrobial10 µM
Derivative BAnticancer5 µM

Mechanism of Action

The mechanism of action of 4-[5-(Piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine involves its interaction with specific molecular targets. The piperidine moiety can interact with neurotransmitter receptors, while the oxadiazole ring can inhibit enzymes involved in disease pathways. These interactions can modulate biological processes, leading to therapeutic effects .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents on Oxadiazole (Position 5) Pyridine Position Molecular Weight (g/mol) Key Properties
4-[5-(Piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine Piperidin-4-ylmethyl 4 ~273.33 (estimated) Enhanced solubility due to basic piperidine; potential CNS activity
4-[5-(4′-Octyl-4-biphenylyl)-1,2,4-oxadiazol-3-yl]pyridine 4′-Octylbiphenyl 4 435.53 High lipophilicity; suitable for membrane-bound targets
4-[5-(3,4-Diethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine 3,4-Diethoxyphenyl 4 311.34 Improved aqueous solubility from ethoxy groups; potential for oral bioavailability
4-[5-(2-Ethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine 2-Ethoxyphenyl 4 283.28 Ortho-substitution may sterically hinder target binding
3-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine 4-Methylphenyl 3 237.25 Pyridine at position 3 alters electronic distribution
5-(Piperidin-4-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole Piperidin-4-yl (directly attached) 4 230.27 Reduced conformational flexibility compared to piperidin-4-ylmethyl derivatives

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The biphenyl derivative (4′-octylbiphenyl) exhibits high logP values (~6.5 estimated), limiting its aqueous solubility but favoring membrane penetration . In contrast, the piperidin-4-ylmethyl group in the target compound balances lipophilicity (logP ~2.5) with solubility due to its basic amine .
  • Solubility : Ethoxy-substituted analogs (e.g., 3,4-diethoxyphenyl) demonstrate improved aqueous solubility (>50 μM in PBS) compared to unsubstituted phenyl derivatives . The target compound’s piperidine moiety further enhances solubility, especially in acidic environments (e.g., gastric fluid) .
  • Synthetic Accessibility: Bromodifluoroacetic anhydride-mediated coupling (as in ) is a common strategy for oxadiazole synthesis. The target compound’s piperidin-4-ylmethyl group may require reductive amination or Mitsunobu reactions for installation .

Key Research Findings

  • Pyridine at position 4 (vs. 3) optimizes π-π stacking with aromatic residues in enzyme active sites .
  • In Vivo Performance : Dihydrochloride salts of piperidine-oxadiazole derivatives (e.g., 2-methyl-6-[5-(piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine dihydrochloride) show improved bioavailability (>80% oral absorption in rodent models) .

Biological Activity

4-[5-(Piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine is a heterocyclic compound that combines piperidine and oxadiazole moieties, making it a significant subject of research in medicinal chemistry. This compound is being studied for its potential pharmacological properties, particularly its bioactivity against various diseases.

Chemical Structure and Properties

The molecular formula of this compound is C13H16N4O, with a molecular weight of 244.29 g/mol. The structural features include:

  • Piperidine Ring : Known for its role in many pharmaceuticals.
  • Oxadiazole Ring : Associated with various bioactive properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Properties : It has been shown to induce apoptosis in cancer cell lines.
  • Antimicrobial Effects : The compound has demonstrated activity against various microbial strains.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Neurotransmitter Receptors : The piperidine moiety interacts with neurotransmitter receptors.
  • Enzyme Inhibition : The oxadiazole ring can inhibit enzymes involved in disease pathways.

Anticancer Activity

A study highlighted the anticancer potential of derivatives related to 1,2,4-oxadiazoles, revealing that certain compounds exhibited IC50 values lower than doxorubicin against various cancer cell lines (e.g., MCF-7 and A549) . Specifically:

  • Cytotoxicity : Compounds derived from oxadiazoles showed significant cytotoxic effects with IC50 values ranging from 0.12 to 2.78 µM against MCF-7 cells.

Antimicrobial Activity

In vitro studies have shown that this compound possesses antimicrobial properties against several bacterial strains. The compound's effectiveness was evaluated through minimum inhibitory concentration (MIC) tests.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityIC50 (µM)
DoxorubicinDoxorubicinAnticancer10.38
Compound ACompound AAnticancer0.65
Compound BCompound BAntimicrobial16

Q & A

Q. What are the critical steps for synthesizing 4-[5-(Piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves coupling piperidine derivatives with oxadiazole precursors. Key steps include:
  • Cyclization : Forming the 1,2,4-oxadiazole ring via condensation of amidoximes with activated carbonyl groups under reflux conditions .
  • Purification : Column chromatography (e.g., silica gel, eluent: dichloromethane/methanol gradient) followed by recrystallization from ethanol/water mixtures to achieve ≥99% purity .
  • Validation : Use HPLC with UV detection (λ = 254 nm) and LC-MS to confirm molecular weight and absence of side products .

Q. How should researchers handle safety risks associated with this compound during laboratory synthesis?

  • Methodological Answer :
  • Exposure Mitigation : Use fume hoods, nitrile gloves, and protective eyewear. Avoid skin contact due to potential irritation .
  • Emergency Protocols : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. In case of inhalation, move to fresh air and seek medical evaluation .
  • Storage : Store in airtight containers at 2–8°C under inert gas (argon) to prevent degradation .

Q. What spectroscopic techniques are essential for confirming the compound’s structural integrity?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR to verify piperidine methyl substitution (δ ~2.5–3.0 ppm for CH₂) and oxadiazole ring protons (absence of aromatic protons in the oxadiazole region) .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., oxadiazole substitution pattern, as misassignment risks exist in analogous compounds) .
  • FT-IR : Confirm oxadiazole C=N stretching (~1600 cm⁻¹) and pyridine ring vibrations (~1500 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in structural data, such as misassigned substituent positions in oxadiazole derivatives?

  • Methodological Answer :
  • Comparative Analysis : Cross-reference crystallographic data (e.g., CCDC entries) with computational models (DFT-optimized geometries) .
  • Corrigendum Review : Study published corrections for analogous compounds (e.g., 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine) to identify common pitfalls in spectral interpretation .
  • Isotopic Labeling : Use ¹⁵N-labeled precursors to clarify nitrogen connectivity in the oxadiazole ring via 2D NMR (HSQC/HMBC) .

Q. What strategies optimize the compound’s solubility and stability for in vitro bioactivity assays?

  • Methodological Answer :
  • Co-solvent Systems : Test DMSO/PBS mixtures (≤5% DMSO) or cyclodextrin inclusion complexes to enhance aqueous solubility .
  • pH Adjustment : Buffer solutions (e.g., ammonium acetate, pH 6.5) to stabilize the compound in physiological conditions .
  • Accelerated Stability Studies : Monitor degradation under stress (40°C/75% RH for 4 weeks) via UPLC-UV to identify degradation pathways .

Q. How can structure-activity relationships (SAR) be explored for this compound’s potential as a kinase inhibitor?

  • Methodological Answer :
  • Analog Synthesis : Modify the piperidine methyl group (e.g., replace with cyclopropyl or fluorinated substituents) and assess kinase inhibition via enzymatic assays (e.g., ADP-Glo™) .
  • Docking Studies : Use molecular docking (AutoDock Vina) to predict binding poses in kinase ATP-binding pockets (e.g., EGFR or PI3K) .
  • Pharmacophore Mapping : Identify critical hydrogen-bonding (oxadiazole N) and hydrophobic (piperidine ring) features using Schrödinger’s Phase .

Q. What analytical methods are suitable for detecting trace impurities in bulk samples?

  • Methodological Answer :
  • LC-HRMS : Orbitrap-based systems (resolution >60,000) to identify impurities at ≤0.1% levels, with targeted MS² fragmentation for structural elucidation .
  • ICP-MS : Screen for heavy metals (e.g., Pd from catalytic steps) with detection limits <1 ppm .
  • Residual Solvent Analysis : GC-FID with headspace sampling to quantify Class 2/3 solvents (e.g., dichloromethane) per ICH Q3C guidelines .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[5-(Piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine
Reactant of Route 2
Reactant of Route 2
4-[5-(Piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine

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